molecular formula C17H20N4O3 B11196982 Ethyl 7-(3-hydroxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(3-hydroxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11196982
M. Wt: 328.4 g/mol
InChI Key: OVTZUSPRSDEKFG-UHFFFAOYSA-N
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Description

Ethyl 7-(3-hydroxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(3-hydroxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of 3-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with 3,5-diamino-1,2,4-triazole under reflux conditions to yield the desired compound . The reaction conditions often include the use of ethanol as a solvent and a catalyst such as p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(3-hydroxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone derivative, while substitution of the ethyl ester group can produce various amide or ester derivatives .

Mechanism of Action

The mechanism of action of Ethyl 7-(3-hydroxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . Additionally, its neuroprotective effects are mediated through the inhibition of ER stress and the NF-kB inflammatory pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-(3-hydroxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a hydroxyl group on the phenyl ring and an ethyl ester group on the pyrimidine ring makes it a versatile scaffold for further chemical modifications .

Properties

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

ethyl 7-(3-hydroxyphenyl)-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H20N4O3/c1-3-6-13-14(16(23)24-4-2)15(11-7-5-8-12(22)9-11)21-17(20-13)18-10-19-21/h5,7-10,15,22H,3-4,6H2,1-2H3,(H,18,19,20)

InChI Key

OVTZUSPRSDEKFG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)O)C(=O)OCC

Origin of Product

United States

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